molecular formula C11H10BN3O2 B14075481 (2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

(2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14075481
M. Wt: 227.03 g/mol
InChI Key: YIDXWMKGEQCIJX-UHFFFAOYSA-N
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Description

(2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-cyanophenylboronic acid with 4-methyl-1H-pyrazole under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry

In chemistry, (2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis .

Biology and Medicine

In biological and medical research, this compound is used to develop new drugs and therapeutic agents. Its derivatives have shown potential in the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 4-Cyanophenylboronic acid

Uniqueness

(2-Cyano-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and a pyrazole ring. These functional groups enhance its reactivity and make it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C11H10BN3O2

Molecular Weight

227.03 g/mol

IUPAC Name

[2-cyano-4-(4-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H10BN3O2/c1-8-6-14-15(7-8)10-2-3-11(12(16)17)9(4-10)5-13/h2-4,6-7,16-17H,1H3

InChI Key

YIDXWMKGEQCIJX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=C(C=N2)C)C#N)(O)O

Origin of Product

United States

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